Levocorin calcium pentahydrate
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Overview
Description
It is a necessary co-factor in the body, playing a crucial role in the synthesis of purines, pyrimidines, and methionine before their incorporation into DNA or protein . This compound is commonly used to counteract the toxic effects of folic acid antagonists, such as methotrexate, and is also employed in the treatment of megaloblastic anemias due to folic acid deficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levocorin calcium pentahydrate can be synthesized through various methods. One common approach involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid. The calcium salt is then formed by reacting folinic acid with calcium chloride in an aqueous solution, followed by crystallization to obtain the pentahydrate form .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of a C18 Phenomenex column and a mobile phase consisting of tetrabutyl ammonium phosphate buffer at a specific pH .
Chemical Reactions Analysis
Types of Reactions: Levocorin calcium pentahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to tetrahydrofolic acid.
Substitution: It can participate in substitution reactions to form various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products: The major products formed from these reactions include different derivatives of folinic acid, which can be used for various therapeutic purposes .
Scientific Research Applications
Levocorin calcium pentahydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a crucial role in cellular metabolism and DNA synthesis.
Industry: It is used in the pharmaceutical industry for the production of various drugs and therapeutic agents.
Mechanism of Action
Levocorin calcium pentahydrate exerts its effects by bypassing the inhibition of dihydrofolate reductase (DHFR) caused by folic acid antagonists. It is rapidly converted to the biologically active form, methyl-tetrahydrofolate, which participates in the synthesis of purines, pyrimidines, and methionine . This bypasses the need for DHFR reduction and prevents the toxic side effects associated with folic acid antagonists .
Comparison with Similar Compounds
Levoleucovorin: The pharmacologically active levo-isomer of folinic acid.
Methotrexate: A folic acid antagonist used in cancer therapy.
Folic Acid: The parent compound from which folinic acid is derived.
Uniqueness: Levocorin calcium pentahydrate is unique in its ability to bypass DHFR inhibition and provide a direct source of tetrahydrofolate, making it an essential compound in both therapeutic and research settings .
Properties
Molecular Formula |
C40H44CaN14O14 |
---|---|
Molecular Weight |
984.9 g/mol |
IUPAC Name |
calcium;4-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate;(4S)-4-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/2C20H23N7O7.Ca/c2*1-26(13-8-22-16-15(27(13)9-28)18(32)25-20(21)24-16)11-4-2-10(3-5-11)17(31)23-12(19(33)34)6-7-14(29)30;/h2*2-5,9,12-13H,6-8H2,1H3,(H,23,31)(H,29,30)(H,33,34)(H4,21,22,24,25,32);/q;;+2/p-2/t12-,13?;;/m0../s1 |
InChI Key |
BMJYRCFXYRPCPK-IYPRWPFWSA-L |
Isomeric SMILES |
CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)O.CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Ca+2] |
Canonical SMILES |
CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Ca+2] |
Origin of Product |
United States |
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